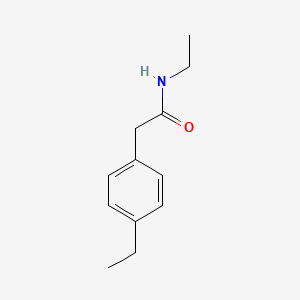

N-ethyl-2-(4-ethylphenyl)acetamide

Description

N-ethyl-2-(4-ethylphenyl)acetamide is an acetamide derivative characterized by an ethyl-substituted phenyl ring at the 2-position of the acetamide backbone and an ethyl group attached to the nitrogen atom. These analogs often exhibit modified pharmacological or chemical properties due to variations in substituents, making them valuable for comparative analysis.

Properties

IUPAC Name |

N-ethyl-2-(4-ethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-3-10-5-7-11(8-6-10)9-12(14)13-4-2/h5-8H,3-4,9H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLSJDSDTIXUNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(=O)NCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Diversity

The following table summarizes key analogs of N-ethyl-2-(4-ethylphenyl)acetamide, highlighting structural differences and associated biological activities:

Key Findings and Mechanistic Insights

VUAA1

- Activity : Potent agonist of insect odorant receptor co-receptors (Orco), used to study olfactory signaling .

- Structure-Activity : The triazole-thio group and pyridinyl moiety enhance binding to Orco channels, enabling calcium influx in sensory neurons .

- Applications : Critical in electrophysiological studies (e.g., Ca²⁺ imaging in Drosophila) to mimic odor responses .

iCRT3

- Activity : Inhibits Wnt/β-catenin signaling by binding β-catenin, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophages .

- Therapeutic Potential: Mitigates sepsis-induced inflammation, highlighting its anti-inflammatory utility .

4d (Modafinil Analog)

- Behavioral Effects : Exhibits stimulant properties comparable to modafinil but induces anxiogenic-like behavior in mice .

- Structural Influence : The benzhydrylsulfinyl group contributes to prolonged exploratory activity, suggesting CNS penetration .

N-(4-ethoxyphenyl)acetamide

- Analytical Use : Characterized by GC/MS (retention time: 9.2 min; m/z: 179.22), serving as a reference compound in forensic toxicology .

NFTA and Nitrofuran Analogs

- Carcinogenicity: Induces lymphocytic leukemia and forestomach tumors in mice, with activity linked to nitro group bioactivation .

Impact of Substituents on Activity

- Electron-Withdrawing Groups (e.g., nitro in NFTA): Increase electrophilicity, enhancing DNA adduct formation and carcinogenicity .

- Heterocyclic Additions (e.g., triazole in VUAA1) : Improve receptor binding specificity and potency in olfaction studies .

- Polar Substituents (e.g., ethoxy in N-(4-ethoxyphenyl)acetamide) : Alter solubility and metabolic stability, influencing pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.